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Compound of Interest

Compound Name: N-Boc-non-8-yn-1-amine

Cat. No.: B8116610

Get Quote

Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from serendipitous

discovery to rational design.[2] A critical bottleneck in this process is the rapid generation of

linker libraries to optimize the ternary complex (POI-PROTAC-E3 Ligase).[1] N-Boc-non-8-yn-
1-amine (CAS: 1903797-81-8) serves as a high-utility bifunctional linker, enabling a

convergent, modular synthesis strategy.[1] Its structure combines a hydrophobic C9 alkyl chain,

a masked primary amine (Boc), and a bioorthogonal terminal alkyne. This guide details the

strategic deployment of this linker, providing validated protocols for its incorporation via amide

coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
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Property Specification

IUPAC Name tert-butyl non-8-yn-1-ylcarbamate

CAS Number 1903797-81-8

Molecular Formula C₁₄H₂₅NO₂

Molecular Weight 239.36 g/mol

Linker Length
~11-13 Å (extended alkyl chain + triazole

footprint)

Hydrophobicity
High (Alkyl chain); useful for traversing lipophilic

binding pockets.[1]

Reactive Handles

1. Terminal Alkyne: Click chemistry (CuAAC).2.

Boc-Amine: Acid-labile precursor to primary

amine.[1]

The "Click-Ready" Advantage
Traditional linear PROTAC synthesis often requires 5-8 sequential steps, where a failure in a

late stage discards the entire molecule. N-Boc-non-8-yn-1-amine facilitates a Convergent

Synthesis model.[1]

Orthogonality: The Boc group is stable to the basic/reductive conditions often used to install

the alkyne or modify the warhead. The alkyne is inert to the acidic conditions used for Boc

deprotection.

Library Generation: By standardizing the E3 ligase ligand with an azide handle, a researcher

can parallel-process dozens of POI ligands attached to this alkyne linker, "clicking" them

together in the final step.

Synthetic Logic & Retrosynthesis
The incorporation of N-Boc-non-8-yn-1-amine typically follows one of two pathways, dictated

by the availability of the attachment points on the ligands.[1]

Pathway A: Amide-First Strategy (Most Common)[1]
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Deprotection: Remove Boc from linker.[1]

Coupling: React free amine with Carboxylic Acid-functionalized Ligand (Ligand A).

Click: React Alkyne-Ligand A with Azide-Ligand B.[1]

Pathway B: Click-First Strategy[1]
Click: React Linker (Alkyne) with Azide-Ligand B.[1]

Deprotection: Remove Boc from the triazole intermediate.

Coupling: React free amine with Activated Ester/Acid of Ligand A.

Note: Pathway A is generally preferred to avoid copper contamination during the sensitive

amide coupling steps.

Visualization: Convergent Assembly Workflow
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Final PROTAC
(Triazole Linked)

Click to download full resolution via product page

Figure 1: Convergent synthesis workflow utilizing N-Boc-non-8-yn-1-amine. The linker is first

deprotected and attached to the POI ligand, followed by a final 'click' assembly with the E3

ligase ligand.

Detailed Experimental Protocols
These protocols are designed to be self-validating. The completion of each step should be

verified by LC-MS before proceeding.[1]
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Protocol A: Selective Boc Deprotection
Objective: Unmask the amine without affecting the terminal alkyne.

Reagents:

N-Boc-non-8-yn-1-amine (1.0 equiv)[1]

Trifluoroacetic acid (TFA)[1][3]

Dichloromethane (DCM)[1]

Saturated NaHCO₃ solution

Procedure:

Dissolution: Dissolve the N-Boc linker in anhydrous DCM (0.1 M concentration).

Acidification: Cool to 0°C. Add TFA dropwise to reach a ratio of 1:4 (TFA:DCM). Note: High

acid concentration ensures rapid removal of the carbamate.

Reaction: Stir at room temperature for 1–2 hours.

Validation: Monitor by TLC (ninhydrin stain) or LC-MS.[1] Mass shift: [M+H]⁺ 240 → 140.

[1]

Workup: Concentrate in vacuo to remove excess TFA.

Critical Step: The residue will be the TFA salt. For amide coupling, this must be

neutralized. Co-evaporate with toluene (3x) to remove residual TFA, or perform a basic

extraction (DCM / Sat. NaHCO₃) if the free base is volatile (use caution with low MW

amines).

Storage: Use immediately for coupling to avoid oxidation or carbonate formation.

Protocol B: Amide Coupling (Linker Attachment)
Objective: Attach the linker to the Carboxylic Acid-containing Ligand (POI or E3).
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Reagents:

Carboxylic Acid Ligand (1.0 equiv)[1]

Deprotected Linker (Amine salt) (1.2 equiv)[1]

HATU (1.2 equiv)[1]

DIPEA (3.0 – 5.0 equiv)[1]

DMF (anhydrous)[1]

Procedure:

Activation: Dissolve the Carboxylic Acid Ligand and HATU in DMF (0.1 M). Stir for 5 minutes.

Coupling: Add the Deprotected Linker followed immediately by DIPEA.

Why: Adding DIPEA last minimizes potential racemization of the ligand if chiral centers are

adjacent to the carbonyl.

Reaction: Stir at Room Temperature for 2–16 hours.

Validation: LC-MS should show the disappearance of the acid and formation of the amide

product.

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over

Na₂SO₄.[1] Purify via Flash Column Chromatography.[1]

Protocol C: CuAAC "Click" Reaction
Objective: Final assembly of the PROTAC via triazole formation.

Reagents:

Alkyne-Functionalized Ligand (1.0 equiv)[1]

Azide-Functionalized Ligand (1.0 equiv)[1]
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CuSO₄·5H₂O (0.1 equiv)[1]

Sodium Ascorbate (0.5 equiv)[1]

Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O if solubility is poor.[1]

Optional: THPTA ligand (0.1 equiv) to protect biomolecules and accelerate rate.

Procedure:

Setup: In a small vial, dissolve both ligands in the solvent mixture.

Catalyst Prep: Prepare fresh aqueous solutions of CuSO₄ (100 mM) and Sodium Ascorbate

(500 mM).

Initiation: Add the CuSO₄ solution, followed by the Ascorbate solution. The mixture may turn

slightly yellow/orange.

Mechanism:[3][4][5][6] Ascorbate reduces Cu(II) to the active Cu(I) species in situ.[5]

Incubation: Stir at Room Temperature for 2–12 hours.

Troubleshooting: If the reaction stalls, purge the headspace with Nitrogen (oxygen

oxidizes Cu(I) back to inactive Cu(II)).

Workup:

Cu Removal: Dilute with EtOAc/Water.[1] Add a chelating agent (EDTA or saturated

NH₄Cl) to the aqueous layer to sequester copper.

Purification: Isolate the organic layer, dry, and purify via Preparative HPLC.

Validation: 1H NMR will show a distinct singlet for the triazole proton around δ 7.5–8.0

ppm.
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The 9-carbon chain of N-Boc-non-8-yn-1-amine is not arbitrary.[1] In PROTAC design, linker

length determines the ability of the chimera to wrap around the target and ligase without steric

clash.

Wurz et al. demonstrated that for BRD4 degraders, linker length significantly impacts

degradation efficiency (DC₅₀).[7]

Application: The "nonyl" (C9) chain provides a "medium-long" reach.[1] If a C4-C6 linker fails

to induce degradation due to steric clashing (the "hook effect" or inability to close the

complex), the C9 linker offers the necessary flexibility and distance.

The Triazole as a Bioisostere
The triazole formed during the click reaction is not just a passive connector. It mimics an amide

bond in dipole moment and H-bonding capability but is metabolically stable (resistant to

proteases).[1]

Orientation: The 1,4-disubstituted triazole formed via CuAAC is rigid. This can be

advantageous for locking the ligands into a productive orientation, unlike a purely flexible

PEG chain.

Quality Control & Characterization
Successful synthesis must be validated against these criteria:

Technique Expected Observation

1H NMR

Alkyne Proton: Triplet (~1.9 ppm) disappears

after Click.Triazole Proton: Singlet (~7.8 ppm)

appears.Boc Group: Singlet (9H, ~1.4 ppm)

disappears after deprotection.[1]

LC-MS

Purity: >95% required for biological

assays.Ionization: Triazoles ionize well in ESI

(+).[1] Look for [M+H]⁺.[1]

Appearance
Final PROTACs are often amorphous solids or

oils; lyophilization is recommended for stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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